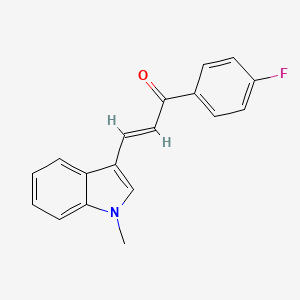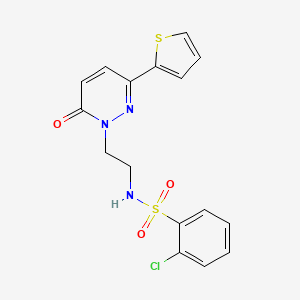![molecular formula C19H21F3N4O B3000888 2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775557-48-6](/img/structure/B3000888.png)
2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine and pyridine ring-based heterocyclic moieties, like 2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide, are significant in medicinal chemistry due to their versatile biological activities. One study focused on synthesizing isoniazid clubbed pyrimidine derivatives, evaluating their antimicrobial and antituberculosis activity. These compounds exhibited good antibacterial, antifungal, and antituberculosis activities, suggesting their potential in antibacterial and antifungal studies (Soni & Patel, 2017).
Synthesis Routes and Applications
Research on the synthesis of certain pyrimidin-2-yl acetamide derivatives, which share structural similarities with the compound , has been carried out. For instance, a general route to synthesize 2-(pyrimidin-2'-yl)acetic acids and esters, including derivatives like 2-(4'-hydroxy-6'-phenylpyrimidin-2'-yl)acetamide, was described in a study by Brown and Waring. This research opens avenues for exploring diverse medicinal applications of these compounds (Brown & Waring, 1977).
Anti-Angiogenic and DNA Cleavage Studies
A study conducted by Kambappa et al. synthesized novel derivatives, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, and evaluated their anti-angiogenic and DNA cleavage abilities. These compounds blocked blood vessel formation in vivo and exhibited significant DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Anticonvulsant Drug Analysis
Structural and electronic properties of anticonvulsant drugs, including compounds with pyrimidine and piperidine components, have been studied. These studies offer insights into the behavior of such compounds, potentially guiding the development of new anticonvulsant medications (Georges et al., 1989).
Microwave-Assisted Synthesis and Biological Activities
The microwave-assisted synthesis of compounds like 1-(4-(4-piperidin-1-yl)phenyl)ethanone, which underwent various chemical reactions to form pyrimidine derivatives, has been explored. These compounds were tested for antibacterial activity, highlighting the potential of such synthetic methods in producing biologically active molecules (Merugu et al., 2010).
Metabolism of Similar Compounds
Flumatinib, a tyrosine kinase inhibitor with structural elements akin to the compound , has its metabolism studied in chronic myelogenous leukemia patients. Understanding the metabolic pathways of such compounds can aid in optimizing their therapeutic efficacy and safety (Gong et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide, also known as Pralsetinib , is the RET (c-RET) protein . The RET protein plays a crucial role in the development of neurons and kidneys. It is also involved in the regulation of cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby preventing the activation of downstream signaling pathways that promote cell growth and survival . Pralsetinib has shown effective inhibition against common RET mutations that cause cancer, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting the RET protein, Pralsetinib affects several biochemical pathways. The RET protein is involved in multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are critical for cell growth, survival, and differentiation. By inhibiting RET, Pralsetinib disrupts these pathways, leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
It is known to be highly soluble in dmso, with a solubility of greater than 100 mg/ml . Its bioavailability and other ADME properties would need to be determined through further studies.
Result of Action
The inhibition of the RET protein by Pralsetinib leads to a decrease in cell proliferation and an increase in cell death, particularly in cancer cells with RET mutations . This can result in the shrinkage of tumors and a reduction in cancer symptoms .
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-13-2-4-14(5-3-13)10-18(27)25-15-6-8-26(9-7-15)17-11-16(19(20,21)22)23-12-24-17/h2-5,11-12,15H,6-10H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYWVKZZSFIEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
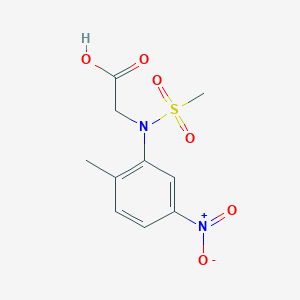
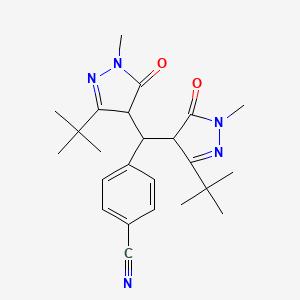
![3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000807.png)
![5,6-Dimethyl-3-[2-oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B3000808.png)

![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)
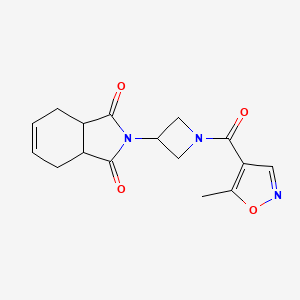
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3000815.png)
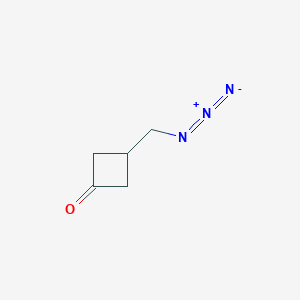

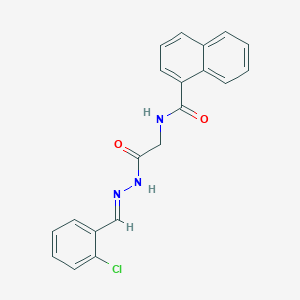
![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)
